molecular formula C5H9ClO B12842029 2-Methyl-2-chloromethyloxetane

2-Methyl-2-chloromethyloxetane

Katalognummer: B12842029
Molekulargewicht: 120.58 g/mol
InChI-Schlüssel: JOTAIRZUVUYQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-chloromethyloxetane is a chemical compound with the molecular formula C5H9ClO. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of both a methyl and a chloromethyl group on the oxetane ring makes this compound particularly interesting for various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This method involves the reaction of a chloromethyl precursor with a suitable alcohol under acidic conditions to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-chloromethyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-chloromethyloxetane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-chloromethyloxetane primarily involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The chloromethyl group can also participate in substitution reactions, making the compound versatile in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-2-chloromethyloxetane is unique due to the combination of the methyl and chloromethyl groups on the oxetane ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes .

Eigenschaften

Molekularformel

C5H9ClO

Molekulargewicht

120.58 g/mol

IUPAC-Name

2-(chloromethyl)-2-methyloxetane

InChI

InChI=1S/C5H9ClO/c1-5(4-6)2-3-7-5/h2-4H2,1H3

InChI-Schlüssel

JOTAIRZUVUYQAX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCO1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.